

A Spectroscopic Comparison of Dihydrobenzofuran Derivatives: A Guide for Researchers

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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-4-carbaldehyde

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This guide provides a comparative analysis of the spectroscopic properties of 2,3-dihydrobenzofuran and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of UV-Vis, IR, NMR, and mass spectrometry data, supported by detailed experimental protocols. The presented data aims to facilitate the identification and characterization of this important class of heterocyclic compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2,3-dihydrobenzofuran and two of its derivatives, (\pm)-trans-dehydrodicoumarate dimethyl ester and (\pm)-trans-dehydrodiferulate dimethyl ester. This allows for a direct comparison of the influence of substitution on the spectroscopic signatures.

^1H NMR and ^{13}C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of dihydrobenzofuran derivatives. The chemical shifts (δ) in ppm are indicative of the electronic environment of the protons and carbon atoms.

Table 1: ^1H and ^{13}C NMR Data for Dihydrobenzofuran Derivatives

| Compound | ¹ H NMR (δ , ppm) | ¹³ C NMR (δ , ppm) |
|---|---|--|
| 2,3-Dihydrobenzofuran | 3.21 (t, 2H, H-3), 4.55 (t, 2H, H-2), 6.78-6.89 (m, 2H, Ar-H), 7.09-7.18 (m, 2H, Ar-H) | 29.6 (C-3), 71.3 (C-2), 109.5, 120.5, 125.1, 127.2 (Ar-C), 128.8, 159.9 (Ar-C quaternary) [1] |
| (\pm)-trans-dehydromonicoumarate dimethyl ester | 3.75 (s, 3H, OCH ₃), 3.85 (s, 3H, OCH ₃), 4.75 (d, 1H, J=8.9 Hz, H-8), 5.60 (d, 1H, J=8.9 Hz, H-7), 6.80-7.80 (m, 8H, Ar-H) | 51.9, 52.3 (OCH ₃), 56.1 (C-8), 87.9 (C-7), 110.0-160.0 (Ar-C and C=O)[2][3] |
| (\pm)-trans-dehydrodiferulate dimethyl ester | 3.76 (s, 3H, OCH ₃), 3.86 (s, 3H, OCH ₃), 3.89 (s, 3H, OCH ₃), 3.91 (s, 3H, OCH ₃), 4.70 (d, 1H, J=8.9 Hz, H-8), 5.50 (d, 1H, J=8.9 Hz, H-7), 6.80-7.20 (m, 6H, Ar-H) | 51.9, 52.2, 56.0, 56.1 (OCH ₃), 56.2 (C-8), 88.0 (C-7), 109.0-150.0 (Ar-C and C=O)[2][3] |

Note: NMR data can vary slightly depending on the solvent and instrument frequency.

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy probes the vibrational modes of molecules. The absorption bands are characteristic of specific functional groups present in the molecule.

Table 2: Key IR Absorption Bands for Dihydrobenzofuran Derivatives (cm⁻¹)

| Compound | C-H Aromatic Stretch | C-H Aliphatic Stretch | C-O Ether Stretch | C=O Ester Stretch | O-H Stretch |
|---|----------------------------|-----------------------------|----------------------|----------------------|---------------|
| 2,3-Dihydrobenzofuran | ~3050 | ~2850-2950 | ~1220 | - | - |
| 5-(2-aminopropyl)-2,3-dihydrobenzofuran HCl | Not specified | Not specified | Not specified | - | Not specified |
| 6-(2-aminopropyl)-2,3-dihydrobenzofuran HCl | Not specified | Not specified | Not specified | - | Not specified |
| (±)-trans-dehydrodicoumarate dimethyl ester | ~3000 | ~2950 | ~1250 | ~1720 | - |
| (±)-trans-dehydrodiferulate dimethyl ester | ~3000 | ~2950 | ~1270 | ~1715 | ~3450 |

Note: The provided IR data for the aminopropyl derivatives is qualitative from graphical representations.[\[4\]](#)

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which aids in determining the molecular weight and elemental composition.

Table 3: Mass Spectrometry Data (m/z) for Dihydrobenzofuran Derivatives

| Compound | Molecular Ion [M] ⁺ | Key Fragment Ions |
|--|--------------------------------|--|
| 2,3-Dihydrobenzofuran | 120 ^{[5][6]} | 91, 119 ^[6] |
| 2-Methyl-2,3-dihydrobenzofuran | 134 ^[7] | 119 ^[8] |
| Protonated Dihydrobenzofuran Neolignans | [M+H] ⁺ | [M+H-MeOH] ⁺ , [M+H-2MeOH] ⁺ , [M+H-MeOH-CO] ^{+[9]} |

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental protocols. The following are generalized methodologies for the key experiments cited.

UV-Vis Spectroscopy

- Sample Preparation: Dissolve a precisely weighed sample of the dihydrobenzofuran derivative in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) to a known concentration (typically in the range of 10^{-4} to 10^{-6} M).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorbance spectrum over a wavelength range of 200-400 nm. Use a matched cuvette containing the pure solvent as a reference.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}) and calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat (for liquids): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

- KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or acetone- d_6) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[2][3]
- Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ^1H signals to determine proton ratios and analyze the chemical shifts, coupling constants, and multiplicities to assign the structure.

Mass Spectrometry (MS)

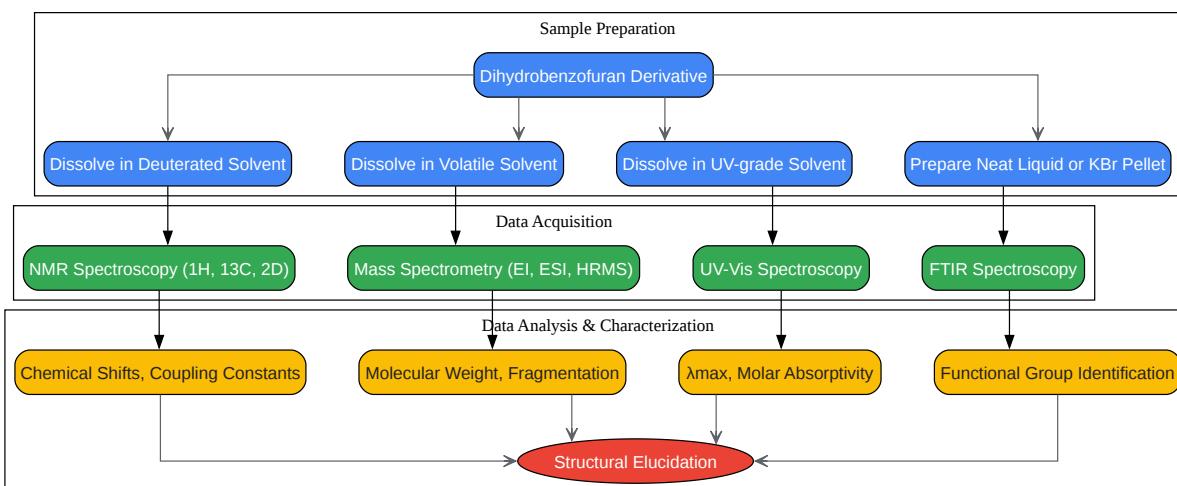
- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, the sample is often introduced

via a gas chromatograph or a direct insertion probe. Acquire the mass spectrum over a relevant m/z range. For tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to aid in structural analysis.[9]

- Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of dihydrobenzofuran derivatives.



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Caption: Spectroscopic analysis workflow for dihydrobenzofuran derivatives.

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